bay 11-7085 - 196309-76-9

bay 11-7085

Catalog Number: EVT-260968
CAS Number: 196309-76-9
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile (BAY 11-7085) is a synthetic organic compound widely used in scientific research as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its ability to inhibit NF-κB activation, BAY 11-7085 has emerged as a valuable tool for exploring the role of NF-κB in various physiological and pathological conditions.

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)

Compound Description: 15d-PGJ2 is an endogenous prostaglandin and a ligand for the peroxisome proliferator-activated receptor gamma (PPAR-γ). It exhibits anti-inflammatory and anti-apoptotic properties. Studies have shown that 15d-PGJ2 can rescue human articular chondrocytes and synovial fibroblasts from Bay 11-7085-induced apoptosis by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK1/2) [, ].

Prostaglandin D2 (PGD2)

Compound Description: PGD2 is a prostaglandin that binds to various receptors, including the DP1 receptor. Like 15d-PGJ2, PGD2 also demonstrates a protective effect against Bay 11-7085-induced apoptosis in human articular chondrocytes and synovial fibroblasts. It achieves this protection by inhibiting Bay 11-7085-induced phosphorylation of ERK1/2 [].

MG-132

Compound Description: MG-132 is a peptide aldehyde that acts as a potent and cell-permeable proteasome inhibitor. Unlike Bay 11-7085, MG-132 did not induce sustained ERK1/2 phosphorylation in human articular chondrocytes []. It was also observed that MG132 protected synovial fibroblasts from cell death induced by Bay 11-7085, even in serum-starved conditions, which are known to sensitize cells to the effects of Bay 11-7085 [].

SN-50

Compound Description: SN-50 is a cell-permeable peptide that acts as a specific inhibitor of NF-κB nuclear translocation. It achieves this inhibition by disrupting the interaction between the nuclear localization sequence of the NF-κB p50 subunit and importin-α. Research has shown that SN-50, similar to Bay 11-7085, can enhance the efficacy of cisplatin-induced apoptosis in ovarian cancer models [].

Caffeic Acid Phenethyl Ester (CAPE)

Compound Description: CAPE is a natural phenolic compound found in propolis, a resinous mixture collected by honeybees. It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CAPE, like Bay 11-7085, demonstrates cytotoxicity against Ramos-Burkitt's lymphoma cells, albeit with a slower killing rate [].

Parthenolide (PN)

Compound Description: Parthenolide is a sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It acts as an inhibitor of NF-κB activation by preventing the degradation of IκBα. Studies have shown that Parthenolide protects endothelial cells from the inhibitory effects of Vascular Endothelial Growth Inhibitor (VEGI), which induces cell death. This protection was evident in a proliferation assay and cell count after 48 and 72 hours [].

α-Melanocyte-Stimulating Hormone (α-MSH)

Compound Description: α-MSH is a neuropeptide with anti-inflammatory properties. It exerts these effects by inhibiting the phosphorylation of IκBα at tyrosine residues. It has been shown that the combined use of α-MSH with Bay 11-7085, effectively reduces gut myeloperoxidase (MPO) induction and tissue injury in models of ischemia-reperfusion injury. This synergy suggests that targeting both serine and tyrosine phosphorylation pathways of IκBα might be a promising strategy to treat such conditions [].

Sulfasalazine

Compound Description: Sulfasalazine is a disease-modifying antirheumatic drug commonly used to treat inflammatory bowel diseases. In the context of renal cell carcinoma (RCC), sulfasalazine, like Bay 11-7085, has been shown to inhibit NF-κB activation and suppress tumor cell growth by inducing apoptosis [].

Source and Classification

Bay 11-7085 was developed by Bayer AG and is commercially available from various suppliers, including Tocris Bioscience and MedChemExpress. It is classified as a small molecule inhibitor, specifically targeting the IκB kinase complex, which plays a crucial role in the NF-kB signaling pathway. The compound has been assigned the CAS number 196309-76-9 and is often used in research settings to explore its effects on cell proliferation, apoptosis, and biofilm formation in various pathogens .

Synthesis Analysis

The synthesis of Bay 11-7085 involves several key steps that typically include the formation of the nitrile group and the construction of the core structure. While specific proprietary methods may vary, a general synthetic route includes:

  1. Formation of the Nitrile: The nitrile group can be introduced through nucleophilic substitution reactions involving appropriate precursors.
  2. Cyclization: This step often involves cyclization reactions that form the bicyclic structure characteristic of Bay 11-7085.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>99%).

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Bay 11-7085 has a molecular formula of C14_{14}H10_{10}N2_2O2_2S and a molecular weight of approximately 270.30 g/mol. The compound features:

  • A Nitrile Group: Contributing to its reactivity.
  • A Sulfonamide Linkage: Enhancing solubility and biological activity.
  • A Bicyclic Structure: Providing stability and specificity in binding to its target.

The three-dimensional conformation of Bay 11-7085 allows for effective interaction with the IκB kinase complex, inhibiting its activity and subsequently affecting NF-kB signaling .

Chemical Reactions Analysis

Bay 11-7085 participates in various chemical reactions primarily through its ability to inhibit phosphorylation processes within cellular pathways. Key reactions include:

  1. Inhibition of IκBα Phosphorylation: This is a critical reaction where Bay 11-7085 prevents TNF-alpha-stimulated phosphorylation of IκBα, leading to decreased NF-kB activation.
  2. Induction of Ferroptosis: Recent studies have shown that Bay 11-7085 can induce ferroptotic cell death in cancer cells through mechanisms independent of NF-kB .
  3. Cell Cycle Arrest: The compound has been observed to induce G0/G1 phase arrest in various cell types, impacting their proliferation .

These reactions underscore the compound's multifaceted role in cellular signaling and apoptosis.

Mechanism of Action

The primary mechanism by which Bay 11-7085 exerts its effects involves inhibition of NF-kB signaling pathways. By preventing the phosphorylation and degradation of IκB proteins, Bay 11-7085 stabilizes these inhibitors, thus sequestering NF-kB in the cytoplasm and preventing its translocation to the nucleus.

Detailed Mechanistic Insights:

  • Inhibition of Cell Proliferation: Through NF-kB inhibition, Bay 11-7085 reduces the expression of genes involved in cell survival and proliferation.
  • Induction of Apoptosis: The compound promotes apoptosis by downregulating anti-apoptotic proteins such as B-cell lymphoma/leukemia-2 (Bcl-2) while activating caspases involved in apoptotic pathways .
  • Impact on Biofilms: In microbial contexts, Bay 11-7085 disrupts biofilm formation by inhibiting initial cell attachment and promoting biofilm eradication .
Physical and Chemical Properties Analysis

Bay 11-7085 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions.
  • Stability: The compound remains stable under physiological conditions but can be sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.

These properties facilitate its use in laboratory settings for various biological assays .

Applications

Bay 11-7085 has diverse applications across multiple fields:

  1. Cancer Research: Used extensively as a tool to study NF-kB-related pathways in cancer cells, contributing to insights into tumorigenesis and treatment resistance.
  2. Infectious Disease Studies: Demonstrated efficacy against multidrug-resistant bacteria and fungi by inhibiting biofilm formation, making it a candidate for developing new antimicrobial strategies .
  3. Endometriosis Treatment: Investigated for its potential to suppress endometriotic cell proliferation and induce apoptosis, offering a novel therapeutic avenue .
  4. Ferroptosis Induction: Explored for its role in inducing ferroptosis in cancer cells, highlighting potential applications in targeted cancer therapies .
Molecular Mechanisms of Bay 11-7085-Induced Cellular Modulation

Inhibition of NF-κB Signaling Pathways via IκBα Phosphorylation Blockade

Bay 11-7085 (chemical name: (E)-3-[4-(tert-butyl)phenylsulfonyl]propenenitrile) functions as an irreversible inhibitor of tumor necrosis factor-alpha (TNF-α)-induced IκBα phosphorylation, with a half-maximal inhibitory concentration (IC₅₀) of ~10 μM [3] [7]. This inhibition stabilizes the IκBα-NF-κB complex in the cytoplasm, preventing nuclear translocation of the transcription factor NF-κB and subsequent activation of pro-inflammatory genes [6] [8]. Consequently, Bay 11-7085 suppresses the expression of NF-κB-dependent adhesion molecules, including E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1), at IC₅₀ values ranging between 5–10 μM in human umbilical vein endothelial cells (HUVECs) [4] [7]. The compound’s specificity was demonstrated through in-gel kinase assays, confirming its selective action on the IκB kinase (IKK) complex without affecting constitutive IκBα phosphorylation [6].

Table 1: Molecular Targets of Bay 11-7085 in NF-κB Pathway Inhibition

Target ProcessIC₅₀/Effective ConcentrationBiological OutcomeExperimental Model
IκBα phosphorylation10 μMStabilization of IκBα-NF-κB complexHUVECs, gel kinase assays
Adhesion molecule expression5–10 μMDownregulation of E-selectin, VCAM-1, ICAM-1TNF-α-stimulated endothelial cells
NF-κB nuclear translocation0.1 μM (IL-1α-induced)Blockade of p50/p65 nuclear translocationHeLa cells

Cross-Talk Between Autophagy and Apoptosis in Synovial Fibroblasts

In rheumatoid arthritis synovial fibroblasts (RASFs), Bay 11-7085 disrupts cellular homeostasis by concurrently modulating autophagic flux and apoptotic pathways. Treatment with Bay 11-7085 (5–20 μM) induces caspase-3, -8, and -9 activation, characteristic of apoptosis, while simultaneously impairing autophagosome-lysosome fusion—a critical step in autophagy completion [1]. This dual perturbation triggers an accumulation of damaged cellular organelles and reactive oxygen species (ROS), shifting the balance toward apoptotic cell death. Notably, Bay 11-7085 downregulates anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-X₍L₎, reducing the Bcl-2/Bax ratio and promoting mitochondrial outer membrane permeabilization (MOMP) [1] [10]. The compound’s efficacy in RASFs underscores its potential as a disease-modifying agent in autoimmune pathologies where synovial hyperplasia is driven by apoptosis-resistant cells.

Regulation of Glucocorticoid Receptor (GR) Phosphorylation and Degradation Dynamics

Bay 11-7085 intersects with glucocorticoid signaling by modulating GR phosphorylation and stability. In macrophages and other immune cells, constitutive NF-κB activation promotes GR phosphorylation via p38 mitogen-activated protein kinase (MAPK), leading to GR ubiquitination and proteasomal degradation. Bay 11-7085 (1–10 μM) reverses this process by inhibiting IKK-dependent NF-κB activation, thereby reducing GR phosphorylation and enhancing GR protein half-life [4]. Stabilized GR translocates to the nucleus and suppresses pro-inflammatory genes through transrepression mechanisms. This crosstalk elucidates how Bay 11-7085 can potentiate glucocorticoid signaling even in cell types resistant to steroid therapy, offering a combinatorial approach for inflammation management.

PPAR-γ Inactivation and Its Role in Synergistic Cell Death Mechanisms

Peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating lipid metabolism and inflammation, is inactivated by Bay 11-7085 through an NF-κB-independent mechanism. In adipocytes and colon cancer cells, Bay 11-7085 (IC₅₀: 3–7 μM) suppresses PPAR-γ transcriptional activity by promoting its SUMOylation and cytoplasmic sequestration [1] [9]. This inactivation synergizes with NF-κB inhibition to amplify pro-apoptotic signals:

  • Downregulation of PPAR-γ target genes (e.g., CD36, FABP4) impairs fatty acid uptake and storage, inducing metabolic stress.
  • Concurrent NF-κB blockade abrogates survival signals mediated by NF-κB-dependent anti-apoptotic genes (e.g., Bcl-2, XIAP) [9].The combined effect culminates in G0/G1 cell cycle arrest and caspase-dependent apoptosis, particularly evident in epithelial cancers and metabolically active stromal cells [1].

Ferroptosis Induction via Heme Oxygenase-1 (HO-1) and Nrf2-SLC7A11 Pathway Dysregulation

Beyond apoptosis and autophagy, Bay 11-7085 (5–10 μM) induces ferroptosis—an iron-dependent, non-apoptotic cell death—primarily in breast cancer (MCF-7, MDA-MB-231) and renal carcinoma cells [5]. This process hinges on the compound’s ability to activate the nuclear factor erythroid 2–related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) axis while inhibiting the cystine/glutamate antiporter system Xc⁻ (subunit SLC7A11):

  • Nrf2 Activation: Bay 11-7085 modifies cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), liberating Nrf2 to transcribe HMOX1 (encoding HO-1) and other antioxidant genes [5].
  • HO-1 Overexpression: Catalyzes heme degradation, releasing free iron and generating biliverdin/bilirubin. Elevated iron pools drive Fenton reactions, producing hydroxyl radicals that peroxidize membrane lipids [5].
  • SLC7A11 Suppression: Depletes cellular glutathione (GSH) by blocking cystine import, inactivating glutathione peroxidase 4 (GPX4)—a critical inhibitor of lipid peroxidation [5].

Table 2: Key Markers of Bay 11-7085-Induced Ferroptosis

Ferroptosis MarkerRegulation by Bay 11-7085Downstream Effect
Nrf2 Nuclear AccumulationIncreasedTranscriptional activation of HMOX1
HO-1 Protein LevelsUpregulated (4–8 fold)Iron release → lipid ROS generation
SLC7A11 ExpressionDownregulatedGSH depletion → GPX4 inactivation
Cellular Iron PoolExpandedCatalysis of Fenton reactions
Lipid PeroxidesAccumulated (2–3 fold increase)Loss of membrane integrity → cell rupture

Genetic ablation of Nrf2, SLC7A11, or HMOX1 significantly attenuates Bay 11-7085-induced ferroptosis, confirming the centrality of this pathway [5]. Intriguingly, this mechanism operates independently of IκBα phosphorylation blockade, revealing a bifunctional aspect of Bay 11-7085’s activity that extends beyond canonical NF-κB inhibition.

Properties

CAS Number

196309-76-9

Product Name

bay 11-7085

IUPAC Name

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+

InChI Key

VHKZGNPOHPFPER-ONNFQVAWSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N

Solubility

Soluble in DMSO, not in water

Synonyms

3-((4-(1,1-dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
BAY 11-7083
BAY 11-7085
BAY 117085
BAY-11-7083
BAY-117085

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.